molecular formula C5H8ClN3O B15252994 2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol

2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B15252994
M. Wt: 161.59 g/mol
InChI Key: QDSQZNISQXRGMQ-UHFFFAOYSA-N
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Description

2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chlorine atom can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)ethanol

InChI

InChI=1S/C5H8ClN3O/c6-4-3-9(1-2-10)8-5(4)7/h3,10H,1-2H2,(H2,7,8)

InChI Key

QDSQZNISQXRGMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCO)N)Cl

Origin of Product

United States

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